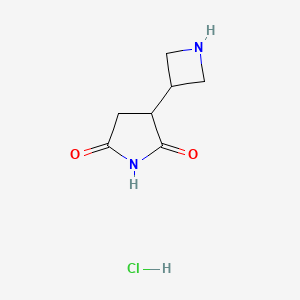
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic organic compound, recognized for its complex structure and significant potential across various fields of scientific research. The compound's intricate design incorporates a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a notable molecule for chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process. This process often begins with the formation of the thiophene ring system, followed by the attachment of the sulfonyl and carboxylate groups. The synthesis is completed by integrating the pyrimidine and piperidine rings via nucleophilic substitution reactions. Reagents such as sulfonyl chlorides, alkyl halides, and pyrimidine derivatives are commonly employed under controlled temperatures and pressures to facilitate these reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to improve yield and purity. Continuous flow reactors and catalytic processes are often utilized to enhance reaction efficiency. Industrial methods may also involve the use of more robust reagents and solvents to ensure consistent production quality and cost-effectiveness.
化学反応の分析
Types of Reactions: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo several types of chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can modify different parts of the molecule, resulting in diverse products.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dichloromethane and ethanol are frequently used. Reaction conditions vary depending on the desired transformation, typically ranging from room temperature to reflux conditions.
Major Products Formed: Oxidation reactions may yield sulfonyl derivatives, while reduction can lead to the formation of simpler piperidine or thiophene derivatives. Substitution reactions often result in modified pyrimidine or thiophene rings.
科学的研究の応用
Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has shown promise in biological studies. It acts on specific molecular targets, potentially leading to the development of new therapeutic agents. Its structural complexity allows for interactions with various biological molecules, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the development of novel materials, including polymers and coatings. Its unique structural properties enhance the performance characteristics of these materials, such as their thermal stability and mechanical strength.
作用機序
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Unique Characteristics: Compared to other similar compounds, Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its multi-functional groups and complex ring system. This complexity provides a high degree of versatility in its reactions and applications.
List of Similar Compounds:Methyl 3-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Ethyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Propyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
特性
IUPAC Name |
methyl 3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-11-17-7-5-14(18-11)24-12-4-3-8-19(10-12)26(21,22)13-6-9-25-15(13)16(20)23-2/h5-7,9,12H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMDJHNTCYXKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2446382.png)


![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)

![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
![N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2446391.png)
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)

![2-[3-(4-tert-butylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446397.png)
![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)


